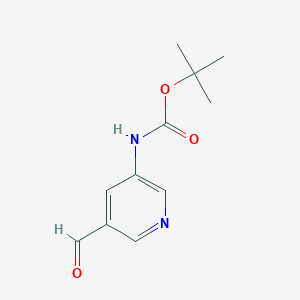

(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Singlet Oxygen Reactions and Pyrrole Precursors

Research has demonstrated the utility of tert-butyl ester derivatives in synthesizing pyrrole precursors through singlet oxygen reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, yielding peroxidic intermediates that couple with various nucleophiles. This process facilitates the synthesis of 5-substituted pyrroles, serving as precursors to prodigiosin, including A-ring substituted analogues. Such reactions underscore the compound's significance in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science Wasserman et al., 2004.

Heterocyclic β-Amino Acids Synthesis

The synthesis of heterocyclic β-amino acids demonstrates another application, where derivatives similar to "(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester" are used. A study highlighted a convenient preparation of β-amino-5-pyrimidinepropanoic ester through the Heck coupling and Michael addition reactions. These reactions sequences emphasize the compound's role in peptide and peptidomimic synthesis, indicating its importance in developing therapeutic agents and studying biological processes Bovy & Rico, 1993.

Crystallographic Studies

Structural analysis and crystallographic studies of carbamic acid tert-butyl ester derivatives provide insights into molecular conformations and interactions, crucial for designing compounds with desired properties. For example, the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester revealed non-planar molecular conformations and highlighted the importance of intermolecular hydrogen bonding and π–π stacking interactions. These findings are vital for the rational design of molecules for pharmaceutical applications and material science Kant et al., 2015.

Pyrrole Carboxylic Acid Esters Preparation

The synthesis of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters showcases the versatility of tert-butyl ester derivatives in introducing functional groups to pyrroles. This method allows the preparation of SF5-substituted pyrrole carboxylic acid esters, demonstrating the compound's utility in developing novel materials and bioactive molecules with unique properties Dolbier & Zheng, 2009.

Continuous Flow Synthesis

The development of continuous flow synthesis methods for pyrrole-3-carboxylic acid derivatives from tert-butyl esters highlights the compound's role in modern synthetic methodologies. This approach allows the efficient synthesis of complex molecules, demonstrating the compound's importance in pharmaceutical manufacturing and chemical research Herath & Cosford, 2010.

Propiedades

IUPAC Name |

tert-butyl N-(5-formylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-7H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDQFBOFYIYCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)

![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)

![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)